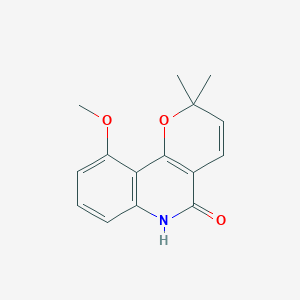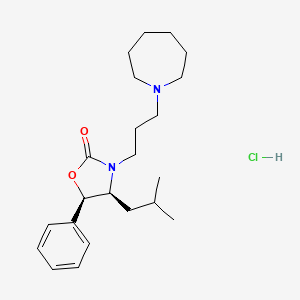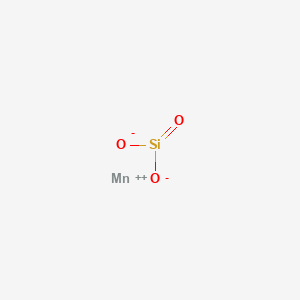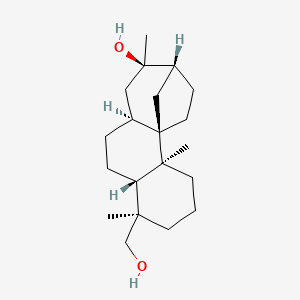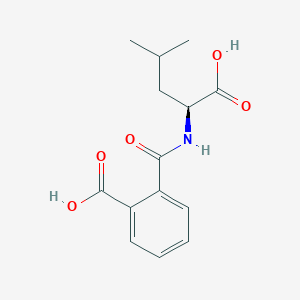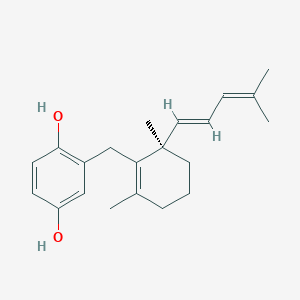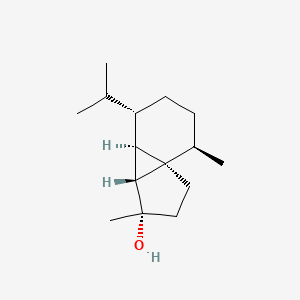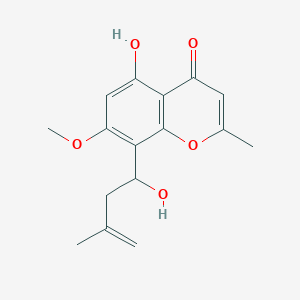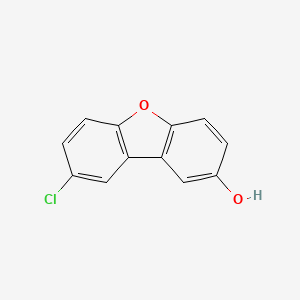![molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5](/img/structure/B1253605.png)
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-341 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a significant role in glucose metabolism. This compound is being developed as a potential treatment for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve blood glucose control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-341 involves a one-pot sequential synthesis based on an organocatalyst-mediated Michael reaction as a key step . This method is efficient and minimizes chemical waste, making it an environmentally friendly approach. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ABT-341 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ABT-341 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Scientific Research Applications
ABT-341 has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of enzyme inhibition and reaction mechanisms.
Biology: It is used to study the role of DPP-4 in various biological processes and its potential as a therapeutic target.
Medicine: It is being developed as a potential treatment for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve blood glucose control
Mechanism of Action
ABT-341 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretins, which are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, ABT-341 prolongs the activity of incretins, thereby enhancing insulin secretion and improving blood glucose control . The molecular targets and pathways involved include the binding of ABT-341 to the active site of DPP-4, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
ABT-341 is similar to other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. it has a unique structure that distinguishes it from these compounds. For example, ABT-341 has a trifluorophenyl group that occupies the S1-pocket of DPP-4, which is not present in sitagliptin . This unique structural feature may contribute to its potency and selectivity as a DPP-4 inhibitor.
List of Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Properties
CAS No. |
913623-69-5 |
|---|---|
Molecular Formula |
C19H17F6N5O |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1 |
InChI Key |
NVVSPGQEXMJZIR-BMIGLBTASA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
Synonyms |
ABT 341 ABT-341 ABT341 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


